molecular formula C11H8F4O4 B6215546 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid CAS No. 2757999-74-7

3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid

Cat. No. B6215546
CAS RN: 2757999-74-7
M. Wt: 280.2
InChI Key:
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Description

3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid (TFTH-BDCA) is a fluorinated analog of 1,6-benzodioxocine-8-carboxylic acid (BDCA). It is a member of the benzodioxocine family of compounds, which are known for their potential applications in medicinal chemistry and drug discovery. TFTH-BDCA has been studied for its properties and potential applications in the areas of synthesis, scientific research, and drug development.

Scientific Research Applications

3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a model compound to study the effects of fluorination on the properties of benzodioxocine compounds. 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has also been used as a starting material for the synthesis of other fluorinated compounds, such as 4-fluoro-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid (F-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid).

Mechanism of Action

The exact mechanism of action of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is not yet fully understood. However, it is believed that 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid acts as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, emotion, and cognition. The agonist activity of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is thought to be mediated by its ability to interact with the receptor and activate the associated signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid have not yet been fully investigated. However, studies have shown that 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has a number of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and a decrease in the activity of the enzyme monoamine oxidase. These effects suggest that 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid may have potential applications in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has several advantages and limitations for laboratory experiments. One of the major advantages is its high solubility in water and other polar solvents, making it suitable for a wide range of applications. Additionally, 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is relatively stable and has a low toxicity profile, making it safe to use in laboratory experiments. On the other hand, 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid is relatively expensive and difficult to obtain, making it less suitable for large-scale experiments.

Future Directions

The potential applications of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid are still being explored. Future research could focus on the development of more efficient synthesis methods for 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid, as well as the development of novel compounds based on 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid, and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid can be synthesized in a two-step process from the corresponding 1,6-benzodioxocine-8-carboxylic acid (BDCA). The first step involves the synthesis of the 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid precursor, 4-chloro-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid (Cl-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid), from BDCA and chlorotrimethylsilane. The second step involves the hydrolysis of Cl-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid to obtain 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid. The synthesis of 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid has been reported to be successful in yields of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,6-benzodioxocine", "4-fluorobenzoic acid", "Sodium hydride", "Tetrafluoroboric acid", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1,6-benzodioxocine is reacted with 4-fluorobenzoic acid in the presence of sulfuric acid to form 3,4-dihydro-3,3,4,4-tetrafluoro-2H-1,6-benzodioxocin-8-carboxylic acid.", "Step 2: The resulting product from step 1 is treated with sodium hydride in the presence of tetrafluoroboric acid to form 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid.", "Step 3: The product from step 2 is then acetylated using acetic anhydride in the presence of sulfuric acid to form the corresponding acetyl derivative.", "Step 4: The acetyl derivative is then hydrolyzed using sodium hydroxide in ethanol and water to yield the final product, 3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carboxylic acid." ] }

CAS RN

2757999-74-7

Molecular Formula

C11H8F4O4

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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